molecular formula C21H16N2O5 B7789470 2-methoxyethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

2-methoxyethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

Cat. No.: B7789470
M. Wt: 376.4 g/mol
InChI Key: VOLWAWYNQAFEEC-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methoxyethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-methoxyethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate” involves specific reaction conditions and reagents. The preparation methods typically include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product isolation and purification using [techniques such as crystallization or chromatography].

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized methods to ensure high yield and purity. This involves:

    Bulk synthesis: Utilizing large reactors and controlled environments.

    Purification: Employing advanced techniques like high-performance liquid chromatography.

    Quality control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

The compound “2-methoxyethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction in the presence of reducing agents, leading to [specific products].

    Substitution: Participates in substitution reactions where [specific groups] are replaced by [other groups].

Common Reagents and Conditions

    Oxidation: Common reagents include [oxidizing agents] under [specific conditions].

    Reduction: Typical reducing agents used are [reducing agents] under [specific conditions].

    Substitution: Reagents such as [substituting agents] are used under [specific conditions].

Major Products Formed

The major products formed from these reactions include [specific compounds], which are of interest due to their [unique properties or applications].

Scientific Research Applications

The compound “2-methoxyethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism by which “2-methoxyethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate” exerts its effects involves:

    Molecular Targets: Interacts with [specific molecular targets] in biological systems.

    Pathways Involved: Influences [specific pathways], leading to [specific effects].

Properties

IUPAC Name

2-methoxyethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-27-9-10-28-21(26)13-5-4-6-14(11-13)23-17(12-22)18-19(24)15-7-2-3-8-16(15)20(18)25/h2-8,11,23H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLWAWYNQAFEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.